2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide
Description
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazino group, which is known for its reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
N'-(pentan-3-ylideneamino)-N-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-5-8(6-2)12-13-10(15)9(14)11-7(3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJBOLHEOBDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=O)NC(C)C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. One common method is the condensation of 1-ethylpropylidene hydrazine with isopropyl oxoacetamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazino compounds.
Scientific Research Applications
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by altering the redox state or by acting as a prodrug that releases active metabolites .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide
- 2-[2-(1-ethylpropylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide
Uniqueness
2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide is unique due to its specific hydrazino and oxoacetamide functional groups, which confer distinct reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
